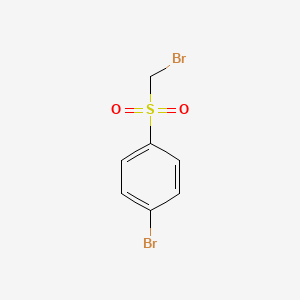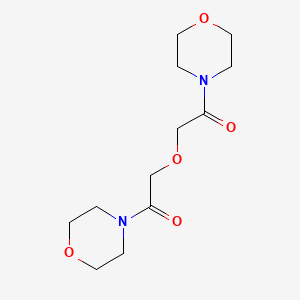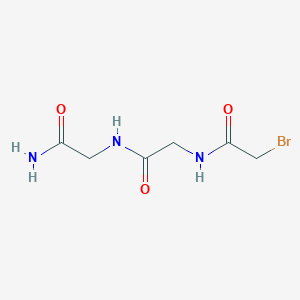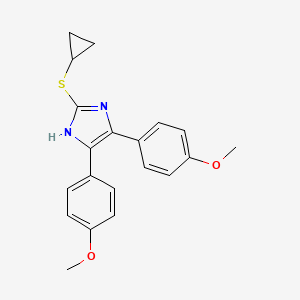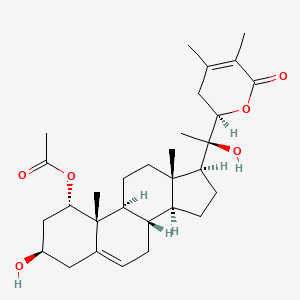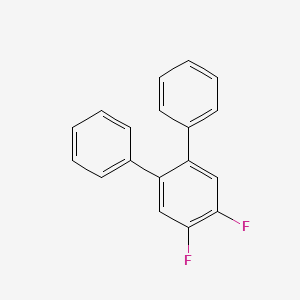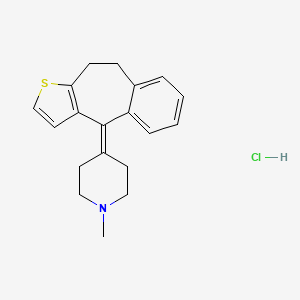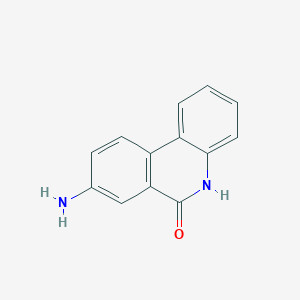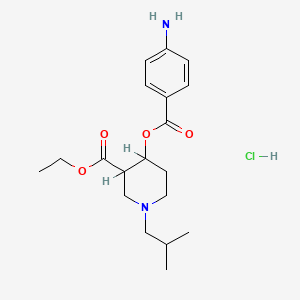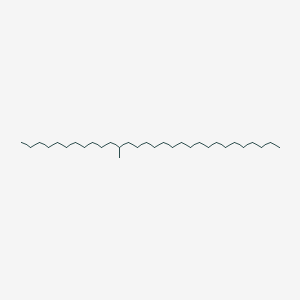![molecular formula C7H10O3 B14451353 2-Methylidene-1,4,6-trioxaspiro[4.4]nonane CAS No. 73784-47-1](/img/structure/B14451353.png)
2-Methylidene-1,4,6-trioxaspiro[4.4]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylidene-1,4,6-trioxaspiro[44]nonane is a spiro compound characterized by a unique structure that includes a spirocyclic acetal
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methylidene-1,4,6-trioxaspiro[4.4]nonane can be synthesized through the reaction of 2-(bromomethyl)-5-oxo-tetrahydrofuran with 1,2-epoxyhexane, followed by dehydrobromination . This method involves the use of specific reagents and conditions to achieve the desired product.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the synthesis typically involves scalable reactions that can be adapted for larger-scale production. The use of efficient catalysts and optimized reaction conditions is crucial for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylidene-1,4,6-trioxaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methylidene-1,4,6-trioxaspiro[4.4]nonane has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug delivery systems.
Industry: It is used in the production of advanced materials, including coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism by which 2-Methylidene-1,4,6-trioxaspiro[4.4]nonane exerts its effects involves interactions with molecular targets and pathways. The compound can form charge-transfer complexes and undergo polymerization reactions initiated by free radicals . These interactions are crucial for its applications in polymer chemistry and materials science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,6-Dioxaspiro[4.4]nonane: This compound shares a similar spirocyclic structure but differs in its functional groups and reactivity.
2-Butyl-7-methylene-1,4,6-trioxaspiro[4.4]nonane: Another spiro compound with similar structural features but different substituents and properties.
Uniqueness
2-Methylidene-1,4,6-trioxaspiro[4.4]nonane is unique due to its specific methylidene group, which imparts distinct reactivity and potential for polymerization. This uniqueness makes it valuable for specialized applications in materials science and polymer chemistry.
Eigenschaften
CAS-Nummer |
73784-47-1 |
|---|---|
Molekularformel |
C7H10O3 |
Molekulargewicht |
142.15 g/mol |
IUPAC-Name |
3-methylidene-1,4,6-trioxaspiro[4.4]nonane |
InChI |
InChI=1S/C7H10O3/c1-6-5-9-7(10-6)3-2-4-8-7/h1-5H2 |
InChI-Schlüssel |
UPQNOIJAJSCWPX-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1COC2(O1)CCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



